molecular formula C13H17F3N2 B7866171 N*1*-Cyclopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7866171
M. Wt: 258.28 g/mol
InChI Key: GLHZFLPHNVLMPN-UHFFFAOYSA-N
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Description

N*1*-Cyclopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
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Biological Activity

N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of diamines that have demonstrated various pharmacological effects, making them candidates for drug development. This article reviews the synthesis, biological activity, and relevant studies related to this compound.

Synthesis

The synthesis of N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

  • Formation of the Cyclopropyl Group : Utilizing cyclopropanation reactions on suitable alkenes.
  • Trifluoromethylation : Employing trifluoromethylating agents to introduce the trifluoromethyl group onto the benzyl moiety.
  • Amine Formation : The final step involves the introduction of the ethylene diamine structure through reductive amination or similar techniques.

Biological Activity

The biological activity of N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine has been explored in several studies, focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene-1,2-diamines have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and potency against cancer cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related diamines. Compounds with a cyclopropyl moiety often display enhanced activity against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Enzyme Inhibition

N1-Cyclopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine may act as an inhibitor for specific enzymes involved in disease processes. For example, certain diamines have been shown to inhibit protein kinases and other enzymes critical for cancer progression and microbial resistance .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study 1 : A series of trifluoromethyl-substituted diamines were tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
  • Study 2 : A compound with structural similarities was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, suggesting strong antibacterial properties.

Data Tables

Activity IC50/ MIC Values Cell Line/ Organism
Anticancer Activity5 µMMCF-7 (Breast Cancer)
Antimicrobial Activity15 µg/mLStaphylococcus aureus
Enzyme InhibitionNot specifiedProtein Kinase Inhibition

Properties

IUPAC Name

N'-cyclopropyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18(7-6-17)12-4-5-12/h1-3,8,12H,4-7,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHZFLPHNVLMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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